molecular formula C16H16N4O3 B2989669 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2195953-76-3

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Numéro de catalogue: B2989669
Numéro CAS: 2195953-76-3
Poids moléculaire: 312.329
Clé InChI: PZBQEZACARMGKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone (CAS 2195953-76-3) is a synthetic heterocyclic compound with a molecular formula of C16H16N4O3 and a molecular weight of 312.32 g/mol . Its structure features a 2,3-dihydrobenzo[b][1,4]dioxine group linked via a methanone bridge to a 3-(pyrazin-2-ylamino)azetidine moiety, creating a multifunctional scaffold of significant interest in medicinal chemistry research. The 2,3-dihydrobenzo[b][1,4]dioxine core is a privileged structure in drug discovery. Scientific literature has shown that derivatives containing this scaffold can act as potent inhibitors of key enzymatic targets. For instance, related 2,3-dihydrobenzo[b][1,4]dioxine carboxamide derivatives have been identified as high-affinity PARP1 (Poly(ADP-ribose) polymerase 1) inhibitors, a well-established target in oncology for its role in DNA repair mechanisms . Furthermore, novel heterocyclic compounds based on similar structures have been patented as inhibitors of the vanin-1 enzyme, suggesting potential applications in researching inflammatory and metabolic disorders . The presence of the pyrazin-2-ylamino-substituted azetidine ring introduces additional hydrogen bonding capabilities and spatial geometry that may be critical for selective target engagement. This compound is offered For Research Use Only and is intended for use in exploratory biological screening, hit-to-lead optimization studies, and investigating structure-activity relationships.

Propriétés

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)20-8-11(9-20)19-15-7-17-5-6-18-15/h1-7,11,14H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQEZACARMGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds have been associated with the α2-adrenoceptor subtype c (alpha-2c). This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

Similar compounds have been reported to have significant activity against cancer, suggesting that they may interact with their targets to inhibit cell proliferation or induce apoptosis.

Biochemical Pathways

Similar compounds have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling. This suggests that the compound may influence pathways related to oxidative stress and apoptosis.

Result of Action

Similar compounds have been reported to effectively suppress hydrogen peroxide-induced apoptosis, suggesting that the compound may have protective effects against oxidative stress at the cellular level.

Activité Biologique

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a dihydrobenzo[b][1,4]dioxin moiety and a pyrazine derivative. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound can be summarized as follows:

PropertyDetails
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
CAS Number2034387-17-0

The compound's structure suggests potential interactions with various biological targets, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms observed include:

1. Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes, particularly monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Studies indicate that structural modifications can enhance inhibitory potency against MAO-B, with IC50 values reported as low as 8.19 µM for related compounds.

2. Anticancer Activity
Research has indicated that derivatives of pyrazine compounds exhibit anticancer properties. The compound may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 .

3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity can be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of pyrazine derivatives, it was found that compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone exhibited significant cytotoxicity in MCF-7 and MDA-MB-231 cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that the dihydrobenzo[b][1,4]dioxin moiety contributes positively to this effect .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of similar compounds revealed that modifications to the pyrazine ring significantly impacted MAO-B inhibition. The study reported IC50 values demonstrating potent inhibition, underscoring the relevance of this compound in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanoneModerate MAO inhibition
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanoneAnticancer activity; lower potency

This comparison indicates that while other compounds exhibit significant biological activities, the unique combination of structural elements in (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone may confer enhanced therapeutic potential.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key features:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features / Potential MOA Relevance
Target Compound 2,3-Dihydrobenzo[b][1,4]dioxin 3-(Pyrazin-2-ylamino)azetidine C₁₆H₁₆N₄O₃ 312.32 Pyrazine group may enhance metal coordination; azetidine improves solubility.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone 2,3-Dihydrobenzo[b][1,4]dioxin [1,2,4]Triazolo[4,3-a]pyridin-3-ylthio C₁₇H₁₄N₄O₂S 354.38 Triazolo-pyridine moiety may confer kinase inhibition potential.
2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2,3-Dihydrobenzo[b][1,4]dioxin 1,3,4-Oxadiazol-2-ylsulfanyl + 4-methylpiperidine C₁₉H₂₂N₄O₃S 386.47 Oxadiazole and piperidine groups may improve membrane permeability.
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone 2,3-Dihydrobenzo[b][1,4]dioxin Piperazine + tetrahydrothiopyran sulfone C₁₉H₂₅N₃O₅S 407.49 Sulfone group enhances electrophilicity for covalent binding.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Methanone scaffold Pyrazole + cyanothiophene C₁₀H₈N₆OS 260.27 Thiophene and cyano groups may enable charge-transfer interactions.

Structural and Functional Insights

Core Scaffold Similarity: All compounds share a benzodioxin or methanone core, which is critical for maintaining planar aromaticity and facilitating interactions with hydrophobic binding pockets . emphasizes that structural similarity in the scaffold (e.g., benzodioxin) correlates with shared mechanisms of action (MOAs), as seen in oleanolic acid and hederagenin .

Oxadiazole-Piperidine Derivative : The oxadiazole’s electron-deficient nature could enhance π-stacking, while the methylpiperidine improves lipophilicity for blood-brain barrier penetration.

Physicochemical Properties :

  • Molecular weights range from 260.27 (compound 7a) to 407.49 (compound ), impacting bioavailability. Smaller compounds (e.g., 7a) may exhibit better diffusion, while bulkier derivatives (e.g., ) could have prolonged target engagement due to steric hindrance.

In Silico Predictions :

  • highlights that docking and transcriptome analysis can predict MOAs for structurally similar compounds . For example, the target compound’s pyrazine group may dock similarly to pyrimidine-based antiviral agents, as seen in piroxicam analogs targeting HIV integrase .

Research Implications

  • Drug Design : Substituent variation on the benzodioxin scaffold allows tuning of electronic properties (e.g., electron-withdrawing sulfone in ) and solubility (e.g., azetidine in the target compound) .
  • Synergistic Effects : Mixing compounds with shared scaffolds (e.g., benzodioxin derivatives) may amplify therapeutic effects via polypharmacology, as suggested for natural products in .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A plausible route involves:

  • Step 1 : Functionalization of the azetidine ring with pyrazin-2-ylamine using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Step 2 : Coupling the modified azetidine with a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl carbonyl group via amide bond formation, using reagents like EDCI/HOBt or DCC .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., azetidine ring conformation, benzo[d][1,4]dioxin proton shifts) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion matching C17H16N4O3) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How should researchers handle hygroscopicity or stability issues during storage?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hygroscopicity .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for large-scale production in academic settings?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, replacing THF with DMF may improve azetidine-amine coupling efficiency .
  • Workflow Integration : Employ flow chemistry for continuous synthesis of intermediates, reducing batch variability .
  • Yield Analysis : Compare isolated yields vs. theoretical yields via gravimetric analysis and adjust stoichiometry (e.g., excess pyrazin-2-ylamine to drive azetidine functionalization) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Conduct a systematic review of literature (e.g., PubChem, PubMed) to identify variables (e.g., assay type, cell lines) causing discrepancies .
  • Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., same cell passage number, reagent lot) .
  • Data Normalization : Use internal standards (e.g., β-actin for Western blots) to calibrate activity measurements across studies .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GABAA for benzodiazepine-like activity) .
  • QSAR Analysis : Develop quantitative structure-activity relationship models by correlating substituent electronic properties (Hammett σ constants) with IC50 values .
  • Validation : Synthesize top-ranked derivatives and validate predictions via SPR (surface plasmon resonance) binding assays .

Q. What in vivo experimental designs are suitable for evaluating neuropharmacological effects?

  • Methodological Answer :

  • Animal Models : Use transgenic mice (e.g., GABA receptor knockouts) to isolate compound-specific effects .
  • Dosing Regimens : Perform dose-response studies (1–50 mg/kg, intraperitoneal) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .
  • Behavioral Assays : Assess anxiolytic activity using elevated plus maze or open field tests, with blinded scoring to reduce bias .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.